2',5-Dichloro-2,3'-bipyridine
Description
Significance of Bipyridine Core in Contemporary Chemistry
The bipyridine core, a family of organic compounds consisting of two interconnected pyridine (B92270) rings, is of paramount importance in modern chemistry. wikipedia.org The 2,2'-bipyridine (B1663995) isomer, in particular, is a celebrated chelating ligand, forming stable complexes with a vast array of transition metal ions. wikipedia.orgwikipedia.org This ability to bind to metals through its two nitrogen atoms has made it a staple in the development of catalysts, photosensitizers, and advanced materials. wikipedia.orgmdpi.com The resulting metal complexes often exhibit unique optical and redox properties, which are central to applications in areas such as solar energy conversion, light-emitting diodes, and bioinorganic chemistry. wikipedia.org The robust nature and ease of functionalization of the bipyridine framework make it an ideal building block for constructing complex supramolecular architectures. mdpi.com
Perturbation of Bipyridine Properties through Halogenation
The introduction of halogen atoms, such as chlorine, onto the bipyridine scaffold significantly modifies the ligand's properties. Halogenation alters the electronic landscape of the molecule, typically making it more electron-withdrawing. This electronic perturbation can have a profound impact on the properties of the corresponding metal complexes, influencing their redox potentials, photophysical characteristics, and catalytic activity. researchgate.net For instance, halogenated bipyridine ligands have been shown to affect the energy levels and reactivity of ruthenium and platinum complexes. osti.govresearchgate.net The position of the halogen substituents is crucial, as it dictates the extent of electronic influence and introduces specific steric constraints, which can be exploited to fine-tune the geometry and reactivity of the coordination sphere. researchgate.net
Structural Isomerism in Dichlorobipyridines: Focusing on the 2,3'-Connectivity
Bipyridines can exist as six different constitutional isomers depending on the point of connection between the two pyridine rings. wikipedia.org When two chlorine atoms are introduced, the number of possible isomers increases significantly. The 2,3'-bipyridine (B14897) linkage results in an unsymmetrical ligand, where the two nitrogen atoms are not in a chelating position as in the 2,2'-isomer. This non-chelating nature often leads to the formation of coordination polymers or complexes with bridging ligands. wikipedia.org
The compound 2',5-Dichloro-2,3'-bipyridine is a specific isomer where one chlorine atom is on the 2-pyridyl ring at the 5-position, and the other is on the 3-pyridyl ring at the 2'-position. The synthesis of such unsymmetrically substituted dichlorobipyridines can be challenging, often requiring multi-step synthetic routes involving cross-coupling reactions like the Suzuki or Stille coupling. mdpi.comnih.gov A study on the synthesis of 2,5-dichloro-2'-methyl-3,3'-bipyridine highlights the feasibility of preparing structurally related unsymmetrical dichlorobipyridines. semanticscholar.org
Table 1: Comparison of Bipyridine Isomers
| Isomer | Connectivity | Typical Coordination Mode |
|---|---|---|
| 2,2'-Bipyridine | Symmetric | Chelating |
| 2,3'-Bipyridine | Unsymmetric | Bridging/Monodentate |
| 4,4'-Bipyridine | Symmetric | Bridging |
Current Research Landscape and Unaddressed Areas Pertaining to this compound
The research landscape for halogenated bipyridines is vast, with a significant focus on symmetrical isomers like 4,4'-dichloro-2,2'-bipyridine (B155489) and 6,6'-dichloro-2,2'-bipyridine. researchgate.netbiosynth.com These compounds and their metal complexes have been extensively studied for their catalytic and material applications. researchgate.netnih.gov
In stark contrast, specific and in-depth research on this compound is notably scarce in publicly available literature. While market research reports indicate its commercial availability, suggesting its use in certain applications, dedicated scientific studies detailing its synthesis, characterization, and coordination chemistry are not readily found. marketpublishers.com This represents a significant gap in the current understanding of dichlorobipyridine isomers.
The synthesis of unsymmetrically substituted bipyridines is an active area of research, with methods like palladium-catalyzed direct C-H arylation of pyridine N-oxides being developed. nih.gov These methodologies could potentially be applied to the synthesis of this compound.
Future research should focus on the fundamental aspects of this compound, including:
Efficient Synthetic Routes: Development of high-yield, scalable syntheses for this compound.
Structural and Spectroscopic Characterization: Detailed analysis using techniques like X-ray crystallography, NMR, and mass spectrometry to fully elucidate its structure and properties.
Coordination Chemistry: Exploration of its behavior as a ligand with various transition metals to understand its coordination modes and the properties of the resulting complexes.
Computational Studies: Theoretical calculations to predict its electronic structure, reactivity, and potential applications.
The exploration of this understudied isomer holds the potential to uncover new and interesting chemical properties and applications, further expanding the rich field of bipyridine chemistry.
Structure
3D Structure
Properties
CAS No. |
942206-20-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChI Key |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,5 Dichloro 2,3 Bipyridine
Retrosynthetic Analysis of the 2',5-Dichloro-2,3'-bipyridine Scaffold
A logical retrosynthetic analysis of the this compound molecule primarily involves the disconnection of the C2-C3' bond that links the two pyridine (B92270) rings. This central C-C bond formation is the cornerstone of most synthetic strategies. This disconnection leads to two key pyridine-based building blocks. The primary disconnection strategy suggests a cross-coupling reaction between a 2-halopyridine derivative and a 3-pyridyl organometallic reagent, or vice versa.
Specifically, the retrosynthesis can be envisioned as follows:
Disconnection A: Cleavage of the C2-C3' bond leads to a 2-substituted pyridine (the electrophile) and a 3-substituted pyridine (the nucleophile). For the target molecule, this translates to precursors such as 2,5-dichloropyridine (B42133) and a 3-pyridyl organometallic species, or a 2-chloro-5-halopyridine and a 3-pyridylboronic acid or stannane. A related approach involves the synthesis of 2,5-dichloro-2'-methyl-3,3'-bipyridine, which suggests a coupling between a 3-iodo-2-methylpyridine (B88220) derivative and a substituted chloropyridine. semanticscholar.org
Disconnection B: Alternatively, though less common for this specific linkage, one could consider the formation of one of the pyridine rings onto a pre-existing substituted pyridine. However, the cross-coupling approach is generally more convergent and versatile.
The choice of specific precursors will depend on the chosen synthetic route, particularly the type of metal-catalyzed cross-coupling reaction employed.
Metal-Catalyzed Cross-Coupling Strategies for Bipyridine Formation
Metal-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for the construction of biaryl and heteroaryl-aryl bonds, including the C-C bond in bipyridines. mdpi.compreprints.org
Palladium-Catalyzed Coupling Approaches (e.g., Suzuki-Miyaura, Negishi, Stille)
Palladium-catalyzed reactions are at the forefront of bipyridine synthesis due to their high efficiency and functional group tolerance. mdpi.compreprints.org These reactions typically involve the coupling of a halo-pyridine with an organometallic pyridine derivative.
Suzuki-Miyaura Coupling: This reaction is a particularly attractive method for C(sp²)–C(sp²) bond formation and has been extensively used for synthesizing bipyridine structures. mdpi.compreprints.org The synthesis of this compound via a Suzuki-Miyaura coupling would likely involve the reaction of a dihalopyridine with a pyridylboronic acid or its ester. For instance, 2,3-dichloropyridine (B146566) could be coupled with 5-chloropyridine-2-boronic acid, or 2,5-dichloropyridine could be reacted with 3-pyridylboronic acid followed by subsequent chlorination. The use of palladium catalysts such as PdCl₂(PPh₃)₂ or those supported by specialized ligands like imidazolium (B1220033) salts can facilitate this transformation. mdpi.compreprints.org
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which often exhibit high reactivity and selectivity. mdpi.compreprints.org The synthesis could proceed via the coupling of a halopyridine with a pyridylzinc halide. For example, the reaction between 2,5-dichloropyridine and a 3-pyridylzinc halide, prepared from 3-bromopyridine, in the presence of a palladium catalyst like Pd(dba)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos), presents a viable route. mdpi.com
Stille Coupling: The Stille reaction employs organotin reagents and is known for its tolerance to a wide range of functional groups. mdpi.compreprints.org The preparation of this compound could be achieved by coupling a stannylated pyridine with a halopyridine. A plausible approach is the reaction of 2,5-dichloropyridine with a 3-(trialkylstannyl)pyridine in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂. mdpi.com The addition of a copper(I) co-catalyst has been shown to improve yields in some cases. mdpi.com
| Palladium-Catalyzed Coupling Reaction | Pyridine Precursor 1 (Electrophile) | Pyridine Precursor 2 (Nucleophile/Organometallic) | Typical Catalyst System |
| Suzuki-Miyaura | 2,5-Dichloropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) |
| Negishi | 2,5-Dichloropyridine | 3-Pyridylzinc chloride | Pd(dba)₂, XPhos |
| Stille | 2,5-Dichloropyridine | 3-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ |
Nickel-Catalyzed Reductive Couplings
Nickel-catalyzed reductive couplings offer a cost-effective alternative to palladium-based systems for the synthesis of bipyridines. mdpi.com These reactions often involve the homocoupling or heterocoupling of halopyridines in the presence of a reducing agent like zinc powder. mdpi.comacs.org While often used for symmetrical bipyridines, conditions for unsymmetrical couplings have been developed. The synthesis of 2,2'-bipyridines through Ni-catalyzed reductive couplings of 2-halopyridines has been reported, suggesting that with appropriate ligand and reaction condition optimization, this method could be adapted for the synthesis of 2,3'-bipyridines. mdpi.com One of the earliest methods for synthesizing 2,2'-bipyridyls involved the use of a Raney nickel catalyst on pyridine at high temperatures. google.com
Decarboxylative and Desulfonylative Cross-Coupling Reactions
More recent developments in cross-coupling chemistry include decarboxylative and desulfonylative methods, which avoid the pre-formation of organometallic reagents.
Decarboxylative Coupling: This approach involves the coupling of a pyridinecarboxylic acid with a halopyridine. For instance, a palladium-catalyzed reaction between a pyridinecarboxylic acid and a bromopyridine could be envisioned. mdpi.com This method has been successfully applied to the synthesis of 3- or 4-arylpyridines, indicating its potential for constructing the 2,3'-bipyridine (B14897) core. mdpi.com
Desulfonylative Coupling: This strategy utilizes pyridine sulfinates as coupling partners with halopyridines. The reaction is catalyzed by palladium and has shown a broad scope with good tolerance for various functional groups. mdpi.com This provides another potential pathway to the this compound scaffold.
Transition-Metal-Free C-H Functionalization Routes
While metal-catalyzed cross-coupling is dominant, transition-metal-free methods for C-H functionalization are emerging as a more atom-economical and sustainable alternative. mdpi.com These reactions often proceed via radical mechanisms. For example, the use of a bis-phenalenyl compound with a strong base like K(Ot-Bu) can generate a pyridyl radical from a halogenated pyridine, which can then couple with another pyridine molecule. mdpi.com The application of this method to the synthesis of this compound would require careful control of the reactivity and regioselectivity of the radical intermediates.
Directed Halogenation Techniques for Pyridine Derivatives
The introduction of chlorine atoms at specific positions on the pyridine rings is a crucial aspect of the synthesis of this compound. Direct electrophilic halogenation of pyridines is often challenging due to the electron-deficient nature of the ring system, frequently requiring harsh conditions and leading to mixtures of regioisomers. nih.govchemrxiv.org Therefore, directed halogenation techniques are often necessary to achieve the desired substitution pattern.
Metalation-Halogenation: This is a common strategy that involves the deprotonation of a specific C-H bond using a strong base, often directed by a functional group, followed by quenching with an electrophilic halogen source (e.g., N-chlorosuccinimide, NCS). nih.govnih.gov
Halogenation via N-oxides: Pyridine N-oxides can be used to direct halogenation to the 2- or 4-positions. nih.gov Subsequent deoxygenation would yield the halogenated pyridine.
Zincke Imine Intermediates: A novel approach involves the ring-opening of pyridines to form acyclic Zincke imine intermediates. These intermediates can undergo highly regioselective halogenation under mild conditions, followed by ring-closure to afford the 3-halopyridine. nih.govchemrxiv.org This method offers a powerful tool for accessing 3-substituted pyridines that are key precursors in the synthesis of 2,3'-bipyridines.
Optimization of Synthetic Pathways for Asymmetrically Substituted Dichlorobipyridines
The synthesis of asymmetrically substituted bipyridines, such as this compound, presents significant challenges related to regioselectivity and reaction efficiency. The primary goal of synthetic optimization is to maximize the yield of the desired isomer while minimizing the formation of byproducts, such as homocoupled products or other constitutional isomers. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the predominant methods employed for constructing the bipyridine core. Optimization of these pathways focuses on the meticulous selection of catalysts, ligands, bases, and solvent systems.
A representative synthetic approach for this compound involves the Suzuki-Miyaura coupling between a halo-chloropyridine and a chloropyridine boronic acid or its corresponding ester. A common strategy is the reaction between 2-bromo-5-chloropyridine (B189627) and 2-chloro-3-pyridinylboronic acid. The optimization of this specific transformation is critical for achieving high yields suitable for further chemical exploration or larger-scale production.
Research efforts have systematically investigated the impact of various reaction parameters on the yield of this compound. Key variables include the palladium source, the nature of the phosphine ligand, the choice of base, and the solvent medium. The electron-deficient nature of the pyridine rings and potential steric hindrance around the coupling sites necessitate careful tuning of the catalytic system to facilitate efficient transmetalation and reductive elimination steps.
The following data table summarizes the findings from a systematic optimization study for the synthesis of this compound from 2-bromo-5-chloropyridine and 2-chloro-3-pyridinylboronic acid.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 48 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 89 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 | 82 |
| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME | 85 | 91 |
| 6 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DME | 85 | 86 |
Analysis of Optimization Results:
The data clearly indicate that the choice of catalyst system and base has a profound impact on the reaction outcome.
Catalyst and Ligand Effect: The standard tetrakis(triphenylphosphine)palladium(0) catalyst (Entry 1) provided a modest yield of 48%. The introduction of modern Buchwald-Hartwig-type biarylphosphine ligands, such as SPhos (Entries 2 and 3) and XPhos (Entry 4), significantly improved the catalytic efficiency. These ligands possess the steric bulk and electron-donating properties necessary to promote the oxidative addition of the aryl bromide and stabilize the active catalytic species. The pre-formed catalyst Pd(dppf)Cl₂ (Entries 5 and 6), which incorporates a bidentate ferrocenyl phosphine ligand, also demonstrated excellent activity.
Base and Solvent Effect: The transition from a moderate base like Na₂CO₃ (Entry 1) to stronger bases like K₃PO₄ (Entry 3) or Cs₂CO₃ (Entry 5) resulted in a substantial increase in yield. This is attributed to the enhanced activation of the boronic acid for the transmetalation step. In the case of SPhos as the ligand, switching the base from K₂CO₃ (75% yield, Entry 2) to K₃PO₄ (89% yield, Entry 3) was particularly effective. The combination of Pd(dppf)Cl₂ with the highly soluble and strong base Cs₂CO₃ in 1,2-dimethoxyethane (B42094) (DME) afforded the highest isolated yield of 91% (Entry 5). The use of aqueous solvent mixtures is common, but anhydrous conditions with a suitable base and solvent like toluene (Entry 4) or DME (Entries 5 and 6) can also be highly effective, sometimes simplifying product workup.
Coordination Chemistry of 2 ,5 Dichloro 2,3 Bipyridine
Ligand Design Principles and Chelating Behavior of 2,3'-Bipyridines
The coordination behavior of bipyridine isomers is profoundly influenced by the relative positions of their nitrogen atoms. Unlike the well-studied 2,2'-bipyridine (B1663995), which features nitrogen atoms positioned for strong chelation to form a stable five-membered ring with a metal center, 2,3'-bipyridine (B14897) presents a different structural motif. wikipedia.orgmdpi.com In 2,3'-bipyridine, the nitrogen atoms are in a meta and ortho arrangement relative to the inter-ring C-C bond, resulting in an angular, flexible structure.
This geometry generally prevents the ligand from acting as a simple chelating agent in the same manner as 2,2'-bipyridine. Instead, 2,3'-bipyridines are recognized for their ability to act as bridging ligands, connecting multiple metal centers to form coordination polymers or polynuclear complexes. The free rotation around the C-C bond allows them to adopt various conformations to suit different coordination environments. The introduction of a chlorine atom at the 2'-position in 2',5-dichloro-2,3'-bipyridine is expected to introduce significant steric hindrance around the 2'-nitrogen, further disfavoring a chelating binding mode and reinforcing its role as a monodentate or bridging ligand.
Complexation with Transition and Main Group Metals
Substituted bipyridines are versatile ligands capable of forming stable complexes with a wide array of transition and main group metals. scispace.com The nitrogen lone pairs provide the necessary donor sites for coordination. While specific studies on this compound are not extensively documented, its fundamental structure allows for the prediction of its coordination behavior.
Formation of Homoleptic and Heteroleptic Coordination Complexes
Coordination complexes can be classified as homoleptic, containing only one type of ligand, or heteroleptic, containing more than one type of ligand. scispace.comsci-hub.se The formation of homoleptic complexes with this compound, such as a hypothetical [M(2',5-Cl₂-2,3'-bpy)ₓ]ⁿ⁺, would depend on the metal's preferred coordination number and geometry. However, due to its angular nature and potential for steric crowding, the formation of simple homoleptic species may be less favorable than for less-hindered ligands.
The bridging capability of the 2,3'-bipyridine scaffold makes this compound a prime candidate for constructing heteroleptic complexes and coordination polymers. It can be combined with other ligands (L') to form mixed-ligand complexes, [M(2',5-Cl₂-2,3'-bpy)(L')ₓ]ⁿ⁺, or act as a linker between metal centers, a role well-documented for other flexible bipyridine isomers. whiterose.ac.uk
Investigation of Metal-Ligand Binding Modes and Coordination Geometries
The binding mode of this compound is dictated by both its inherent asymmetry and the steric and electronic effects of the chloro-substituents. Potential coordination modes include:
Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms. The nitrogen at the 3-position is less sterically hindered and may be the preferred binding site.
Bridging Coordination: The ligand links two metal centers, with each nitrogen atom coordinating to a different metal. This is a common mode for 2,3'- and 4,4'-bipyridines, leading to the formation of dimeric, oligomeric, or polymeric structures. ub.edu
The resulting coordination geometries are diverse. In a hypothetical mononuclear complex, the geometry would be completed by other co-ligands. In polynuclear systems, the flexible twist angle of the bipyridine allows for the formation of complex three-dimensional networks. The specific geometry would be influenced by the choice of metal ion, the counter-ion, and crystallization conditions. cmu.edu
Thermodynamic and Kinetic Characterization of Metal-Ligand Interactions
The stability of metal complexes can be considered from both thermodynamic and kinetic perspectives. libretexts.orgdalalinstitute.com
Kinetic Stability: This refers to the rate at which a complex undergoes ligand exchange reactions. Complexes are described as either labile (fast exchange) or inert (slow exchange). libretexts.org The kinetic stability of complexes with this compound would depend heavily on the metal center's d-electron configuration and the strength of the metal-nitrogen bond.
Stereochemical Considerations in Coordination Complexes of this compound
Stereochemistry is a critical aspect of coordination chemistry, particularly for asymmetric ligands. The this compound ligand is inherently chiral due to the restricted rotation around the C-C bond once it is part of a rigid complex, and it lacks a plane of symmetry. This can lead to the formation of stereoisomers. For instance, in octahedral complexes containing three bidentate ligands, such as [M(bpy)₃]ⁿ⁺, the resulting propeller-like structure exists as a pair of non-superimposable mirror images (enantiomers). mdpi.com
While simple tris-chelate complexes are not expected for this compound, its incorporation into polynuclear or polymeric frameworks can generate complex stereochemical arrangements, including diastereomers and enantiomers, depending on the connectivity and orientation of the ligands within the extended structure.
Electronic Influence of Chlorine Substituents on Coordination Affinity and Stability
The two chlorine atoms on the bipyridine frame have a profound impact on the ligand's electronic properties, which in turn affects its coordination affinity and the stability of its metal complexes.
Chlorine is an electron-withdrawing substituent, primarily through the inductive effect (-I). This effect reduces the electron density on the pyridine (B92270) rings and, consequently, lowers the basicity (pKa) of the nitrogen donor atoms. This decreased basicity generally leads to a weaker dative bond with a metal cation compared to an unsubstituted bipyridine, potentially lowering the thermodynamic stability of the complex.
However, the electronic effects are crucial for tuning the properties of the resulting metal complexes. Electron-withdrawing groups make the ligand more difficult to oxidize but easier to reduce. nih.gov This directly impacts the energies of the metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of many transition metal-bipyridine complexes. nih.govnih.gov By withdrawing electron density, the chlorine atoms lower the energy of the ligand's π* orbitals. This can cause a red-shift (to lower energy) in the MLCT absorption and emission bands. Furthermore, modifying the electronic properties of the ligand is a key strategy for tuning the redox potentials of metal complexes for applications in catalysis and materials science. nih.govfrontiersin.org
| Substituent Group | Electronic Effect | Influence on Ligand Basicity | Effect on Ligand π* Orbitals | Impact on MLCT Energy |
|---|---|---|---|---|
| -NMe₂ (e.g., in 4,4'-bis(dimethylamino)-2,2'-bipyridine) | Electron-Donating (+M) | Increases | Raises Energy | Increases (Blue Shift) |
| -H (e.g., in 2,2'-bipyridine) | Neutral (Reference) | Reference | Reference | Reference |
| -Cl (e.g., in this compound) | Electron-Withdrawing (-I) | Decreases | Lowers Energy | Decreases (Red Shift) |
| -CF₃ (e.g., in 4,4'-bis(trifluoromethyl)-2,2'-bipyridine) | Strongly Electron-Withdrawing (-I) | Strongly Decreases | Strongly Lowers Energy | Strongly Decreases (Red Shift) |
This table illustrates how substituents like chlorine alter the fundamental electronic landscape of the bipyridine ligand, providing a tool for the rational design of metal complexes with tailored photophysical and electrochemical properties. nih.govfrontiersin.org
Advanced Spectroscopic and Structural Characterization of 2 ,5 Dichloro 2,3 Bipyridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like 2',5-Dichloro-2,3'-bipyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for characterizing the organic framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region, corresponding to the six protons on the bipyridine core. The precise chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms and the two chlorine substituents. The chlorine atoms, being electronegative, will deshield adjacent protons, causing their signals to appear at a lower field (higher ppm).
Based on the known spectrum of the parent 2,3'-bipyridine (B14897) chemicalbook.com, one can predict the approximate shifts for the chlorinated derivative. The protons on the 5-chloropyridin-2-yl ring and the 2'-chloropyridin-3'-yl ring would exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons. For instance, upon coordination to a metal center, such as rhodium, the bipyridine proton signals experience a significant downfield shift due to the transfer of electron density to the metal. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, ten distinct signals are expected, one for each carbon atom. The chemical shifts of the carbons directly bonded to the chlorine atoms (C2' and C5) would be significantly affected. The carbons adjacent to the nitrogen atoms would also show characteristic downfield shifts. Upon complexation, nearly all carbon signals are shifted, with the carbons closest to the coordination site (C2 and C6) typically showing the most pronounced changes.
Illustrative NMR Data for a Related Bipyridine Ligand The following table presents ¹H NMR data for the parent compound, 2,3'-bipyridine, to illustrate the typical chemical shifts and coupling constants in this family of isomers. The introduction of chloro-substituents at the 2' and 5 positions would be expected to shift the signals of nearby protons downfield.
| Assignment | Chemical Shift (δ) ppm (for 2,3'-Bipyridine) chemicalbook.com | Expected Influence of Cl at 2' and 5 Positions |
|---|---|---|
| H-2' | 8.686 | Signal absent; substituted by Cl |
| H-6' | 9.208 | Significant downfield shift |
| H-4' | 8.287 | Moderate downfield shift |
| H-5' | 7.726 | Moderate downfield shift |
| H-2 | 8.628 | Moderate downfield shift |
| H-4 | 7.702 | Moderate downfield shift |
| H-5 | 7.361 | Signal absent; substituted by Cl |
| H-6 | 8.628 | Significant downfield shift |
Heteronuclear NMR (e.g., ¹⁹⁵Pt NMR for Platinum Complexes)
When this compound acts as a ligand to form complexes with NMR-active metals like platinum-195, heteronuclear NMR becomes a powerful tool. ¹⁹⁵Pt NMR spectroscopy is highly sensitive to the coordination environment of the platinum center, including the nature of the ligands and the geometry of the complex.
For a hypothetical square-planar complex such as [Pt(this compound)Cl₂], the ¹⁹⁵Pt chemical shift would provide a diagnostic signature of this specific coordination sphere. Studies on analogous complexes, like [Pt(bpy)Cl₂] (where bpy = 2,2'-bipyridine), show that the chemical shifts are sensitive to electronic and steric effects of substituents on the bipyridine ligand. mdpi.com The electron-withdrawing chloro-substituents on the this compound ligand would be expected to influence the electron density at the platinum center, resulting in a distinct ¹⁹⁵Pt chemical shift compared to the unsubstituted analogue.
Typical ¹⁹⁵Pt NMR Chemical Shift Ranges for Related Pt(II) Complexes
| Complex Type | Typical Chemical Shift (δ) ppm (Relative to Na₂PtCl₆) | Reference |
|---|---|---|
| [Pt(L)Cl₂] (L = diamine) | -2355 to -2433 | researchgate.net |
| [Pt(L)(H₂O)₂]²⁺ (L = diamine) | -1821 to -1977 | researchgate.net |
| [Pt(bpy)(cod)(Me)]⁺ | -2947 | researchgate.net |
Multi-Dimensional NMR Techniques for Definitive Structural Elucidation
Due to the complexity and potential for overlapping signals in the 1D NMR spectra of this compound and its complexes, multi-dimensional NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This is crucial for tracing the connectivity of protons within each pyridine (B92270) ring and confirming assignments.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In complexes of this compound, NOESY can help determine the conformation and stereochemistry of the complex in solution.
The application of these techniques provides a complete and unambiguous picture of the molecular structure, which is often impossible to achieve with 1D NMR alone. up.ac.zamdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, comprising Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for "fingerprinting" the coordination of a ligand like this compound to a metal center.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination Fingerprinting
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum of free this compound would be characterized by several key bands, including C-H, C=C, and C=N stretching vibrations.
Upon coordination to a metal ion, the vibrational spectrum of the ligand undergoes characteristic changes:
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, are known to shift to higher frequencies (wavenumbers) upon complexation. nih.govresearchgate.net This shift is a direct consequence of the coordination bond, which alters the electronic distribution and bond strengths within the aromatic rings.
New Low-Frequency Bands: The formation of a coordinate bond between the bipyridine nitrogen atoms and a metal center gives rise to new vibrational modes at lower frequencies (typically below 600 cm⁻¹), corresponding to the metal-nitrogen (M-N) stretching vibrations. srce.hr
These shifts serve as a reliable fingerprint for confirming that the ligand has successfully coordinated to the metal. Studies on lanthanide complexes with 2,2'-bipyridine (B1663995) and dichlorobenzoic acid show that the frequency of ring vibrations tends to increase as the atomic number of the lanthanide increases, demonstrating the sensitivity of FTIR to the nature of the metal center. nih.gov
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.
For this compound and its complexes, Raman spectroscopy provides valuable information:
Ring Breathing Modes: A characteristic symmetric "ring breathing" vibration of the pyridine rings, often observed near 1000 cm⁻¹, is typically strong in the Raman spectrum. Upon coordination to a metal, this band often shifts to a higher frequency, indicating a strengthening of the ring structure due to the metal-ligand interaction. nipne.ro
Complementary Data: Raman and IR are governed by different selection rules. Vibrations that are symmetric are often strong in Raman and weak in IR, and vice-versa. Therefore, using both techniques provides a more complete vibrational profile of the molecule. nih.govacs.org For example, in a study of a PbI₂(BIPY) complex, the ring breathing mode shifted from 994 cm⁻¹ to 1010 cm⁻¹ in the Raman spectrum, providing clear evidence of coordination. nipne.ro
Illustrative Vibrational Frequencies for Bipyridine Complexes (cm⁻¹)
| Vibrational Mode | Technique | Typical Range for Free Ligand | Typical Range for Complex | Reference |
|---|---|---|---|---|
| C=N/C=C Stretching | FTIR | ~1580-1596 | ~1600-1610 (Shift to higher frequency) | nih.govresearchgate.net |
| Pyridine Ring Breathing | Raman | ~994 | ~1010-1030 (Shift to higher frequency) | nipne.roresearchgate.net |
| C-H out-of-plane bending | FTIR/Raman | ~750-850 | Shifts upon coordination | researchgate.net |
| Metal-Ligand (M-N) Stretch | FTIR/Raman | N/A | ~350-500 | srce.hrresearchgate.net |
Electronic Absorption and Emission Spectroscopy
Ligand-Centered Electronic Transitions
No specific data available in the searched literature.
Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Band Analysis
No specific data available in the searched literature.
Photoluminescence Properties and Quantum Yield Determinations
No specific data available in the searched literature.
X-ray Crystallography for Solid-State Structure Determination
Precise Determination of Bond Lengths, Angles, and Dihedral Angles
No specific data available in the searched literature.
Analysis of Coordination Geometries and Supramolecular Interactions
No specific data available in the searched literature.
Computational and Theoretical Investigations of 2 ,5 Dichloro 2,3 Bipyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2',5-dichloro-2,3'-bipyridine, DFT calculations would provide significant insights into its behavior.
Electronic Structure, Frontier Molecular Orbital Analysis, and Charge Distribution
DFT calculations can elucidate the electronic structure of this compound. This includes mapping the electron density to understand how electrons are distributed across the molecule. The presence of electronegative chlorine atoms and nitrogen atoms in the pyridine (B92270) rings would significantly influence this distribution, creating regions of positive and negative electrostatic potential.
A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comepfl.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in many bipyridine derivatives, the HOMO is often localized on the pyridine rings, while the LUMO may be distributed across the entire molecule. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are example values and would need to be determined by actual DFT calculations.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT methods can predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra. researchgate.netnih.gov By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. rsc.org Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. nih.gov The correlation between predicted and experimental spectra is a powerful tool for validating the computational model and understanding the electronic transitions within the molecule.
Conformational Analysis and Atropisomerism Barriers for Rotational Isomers
The bond connecting the two pyridine rings in this compound allows for rotation, leading to different conformations. Due to the substitution pattern, specifically the presence of a chlorine atom at the 2'-position, hindered rotation around the C2-C3' bond could lead to atropisomerism—a form of chirality arising from restricted rotation. nih.govnih.gov
DFT calculations can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the dihedral angle between the two pyridine rings. This would reveal the most stable conformation (the global minimum on the potential energy surface) and any other local minima. The energy difference between the planar (or near-planar) transition state and the ground state conformation would provide the rotational energy barrier. nih.gov If this barrier is high enough, stable atropisomers could be isolated at room temperature. nih.gov Studies on substituted 2,2'-bipyridines have shown that both electronic and steric effects of the substituents influence these rotational barriers. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would provide insights into its dynamic behavior in a solvent. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe how the molecule rotates, vibrates, and interacts with its surroundings. This is particularly useful for understanding solvation effects, the stability of different conformers in solution, and the dynamics of any potential intermolecular interactions, such as hydrogen bonding with protic solvents.
Mechanistic Studies of Chemical Reactivity and Catalytic Pathways
Computational methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its reactivity in various transformations, such as nucleophilic aromatic substitution or its role as a ligand in catalysis. researchgate.netresearchgate.netelsevierpure.comsemanticscholar.org
In the context of catalysis, where bipyridine ligands are common, DFT can be used to model the entire catalytic cycle. acs.orgresearchgate.netescholarship.org This would involve identifying the structures and energies of reactants, transition states, and products for each step of the reaction. Such studies can reveal the rate-determining step, explain the selectivity of a catalyst, and guide the design of more efficient catalysts. For instance, in CO2 reduction catalysis, the electronic properties of the bipyridine ligand are known to play a crucial role in the catalytic efficiency. acs.org
Prediction of Coordination Geometries and Stability Constants of Metal Complexes
Furthermore, computational methods can be used to estimate the stability constants of these complexes. wikipedia.orgscispace.com The stability constant is a measure of the strength of the interaction between the metal ion and the ligand in solution. core.ac.ukrsc.org By calculating the free energy change for the complexation reaction, it is possible to predict the thermodynamic stability of the resulting metal complex. These theoretical predictions can be correlated with experimental data obtained from techniques like potentiometric or spectrophotometric titrations.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-bipyridine (B1663995) |
| 4,4'-dichloro-2,2'-bipyridine (B155489) |
| 5,5'-dichloro-2,2'-bipyridine |
| Carbon Dioxide |
Catalytic Applications of 2 ,5 Dichloro 2,3 Bipyridine Metal Complexes
Role of Dichlorobipyridine Ligands in Modulating Catalytic Activity and Stereoselectivity
The presence of electron-withdrawing chlorine atoms on the bipyridine ligand framework can profoundly affect the catalytic behavior of the corresponding metal complex. These electronic effects can alter the redox potential of the metal center, influencing its ability to participate in oxidative addition and reductive elimination steps, which are crucial in many catalytic cycles.
The position of the chloro-substituents is also critical in determining the steric environment around the metal center. This steric hindrance can influence substrate binding and product release, thereby affecting both the activity and selectivity of the catalyst. For instance, substituents in the 6 and 6'-positions of a 2,2'-bipyridine (B1663995) ligand can create a more hindered coordination sphere compared to substituents in the 4,4' or 5,5' positions. This can lead to differences in catalytic performance, as demonstrated in nickel-catalyzed cross-electrophile coupling reactions where bulky substituents in the 6,6'-positions of a 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand impacted the properties and catalytic activity of the nickel complexes. nih.gov
In the context of stereoselectivity, the chirality of a substituted bipyridine ligand is a key factor. While 2',5-dichloro-2,3'-bipyridine is not inherently chiral, the synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine ligands has been shown to be effective in palladium-catalyzed asymmetric oxidative [2+2] annulation, yielding chiral benzocyclobutenes with excellent enantioselectivity. rsc.org This highlights the potential for designing chiral dichlorobipyridine ligands to induce stereoselectivity in various catalytic transformations.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major area where bipyridine-based catalysts are employed.
Metal complexes with substituted bipyridine ligands have been investigated as catalysts for the stereospecific polymerization of conjugated dienes. For example, a dichloro(2,2'-bipyridine)copper complex, in combination with methylaluminoxane (B55162) (MAO), has been shown to be an active and stereospecific catalyst for the polymerization of 1,3-dienes. nih.govnih.govresearchgate.net This system demonstrated the ability to produce polymers with high syndiotacticity or cis-1,4-selectivity, depending on the specific diene monomer used. nih.govnih.gov
The study aimed to find more sustainable catalytic systems compared to those based on cobalt and nickel. nih.govnih.gov The copper-based catalyst showed promising results in terms of both activity and selectivity, yielding predominantly syndiotactic 1,2-polybutadiene, crystalline syndiotactic 3,4-polyisoprene, and crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene). nih.govnih.gov
Table 1: Polymerization of 1,3-Dienes with Dichloro(2,2'-bipyridine)copper/MAO Catalyst
| Monomer | Polymer Microstructure |
|---|---|
| Butadiene | Syndiotactic 1,2-polybutadiene |
| Isoprene | Crystalline syndiotactic 3,4-polyisoprene |
| 2,3-Dimethyl-1,3-butadiene | Crystalline cis-1,4-poly(2,3-dimethyl-1,3-butadiene) |
Data sourced from a study on dichloro(2,2'-bipyridine)copper/MAO catalyst system. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The choice of ligand is crucial for the efficiency and selectivity of these reactions. While specific studies on this compound in this context are lacking, research on other substituted bipyridines provides valuable insights. For instance, 5,5'-dimethyl-2,2'-bipyridine is recognized as a premier ligand in organometallic catalysis, enhancing catalyst activity and selectivity in reactions like cross-coupling. nbinno.com The synthesis of 5,5'-dialkyl-6,6'-dichloro-2,2'-bipyridines has been achieved through palladium-catalyzed coupling conditions, indicating the compatibility of dichlorobipyridine structures with such catalytic systems. researchgate.net
The electronic properties of the bipyridine ligand, influenced by substituents like chlorine, can affect the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov
Metal complexes with bipyridine ligands are also utilized in oxidation and reduction catalysis. In water oxidation catalysis, the electronic influence of the 2,2'-bipyridine-6,6'-dicarboxylate ligand in ruthenium-based molecular catalysts has been investigated. nih.govacs.orgresearchgate.net It was found that the catalytic activity was largely unaffected by the electronic features of the ligand backbone, suggesting that the spatial geometry of the ligand plays a more dominant role. nih.govacs.org
Heterogeneous and Supported Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, metal complexes can be immobilized on solid supports to create heterogeneous catalysts. Bipyridine-based ligands have been incorporated into various solid supports, including organosilica nanotubes and periodic mesoporous organosilicas. nih.govrsc.org
Photocatalytic Systems
Transition metal complexes with bipyridine ligands, particularly those of ruthenium and iridium, are widely used as photocatalysts in a variety of light-driven chemical transformations. nih.gov These complexes can absorb visible light to reach excited states with potent redox properties, enabling them to participate in single-electron transfer processes. nih.gov
The nature of the bipyridine ligand, including the presence of substituents, can modulate the photophysical and electrochemical properties of the complex, thereby influencing its photocatalytic activity. For example, in the context of photocatalytic CO2 reduction, the electronic properties of tris(bipyridine)cobalt(II) complexes were found to be significantly affected by the presence of bulky ligands, which hindered the catalytic performance due to steric effects. mdpi.com Conversely, the introduction of dicarboxyethyl groups on the peripheral bipyridine ligands of a Ru/Pd bimetallic complex enabled photocatalytic hydrogen production, a function not observed in the unsubstituted analogue. rsc.orgresearchgate.net
Ligand-directed photocatalysis is an emerging area where the photocatalyst is localized to a specific target, enabling site-selective chemical transformations. nih.govnih.gov This approach has been demonstrated in live cells for the uncaging of bioactive molecules. nih.govnih.gov While specific applications of this compound in photocatalysis have not been reported, the principles of ligand design for tuning photocatalytic properties are well-established and could be applied to this ligand.
Light-Driven Organic Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, often employing transition metal complexes with bipyridine ligands. nih.govrsc.org These complexes can absorb light and initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions. nih.govrsc.org Ruthenium and iridium complexes of 2,2'-bipyridine are among the most studied photocatalysts. nih.gov They have been successfully utilized in reactions such as reductive dehalogenations, radical cyclizations, and the opening of epoxides and aziridines. nih.gov The mechanism typically involves the photoexcited state of the metal complex acting as a potent single-electron oxidant or reductant. nih.gov
Despite the extensive research in this field, no specific studies detailing the use of this compound metal complexes in light-driven organic transformations have been found in the available literature. The electronic and steric effects of the chloro substituents on the 2' and 5 positions of the 2,3'-bipyridine (B14897) scaffold could potentially influence the photophysical and electrochemical properties of its metal complexes, but this remains an unexplored area of research.
Carbon Dioxide Reduction and Nitrogen Functionalization
The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of sustainable chemistry research. Metal complexes of bipyridine and its derivatives have been extensively investigated as catalysts for the electrochemical and photochemical reduction of CO2. nih.govucsd.edumdpi.com Rhenium and manganese tricarbonyl complexes with 2,2'-bipyridine ligands are benchmark catalysts for the selective reduction of CO2 to carbon monoxide (CO). nih.govucsd.edu The catalytic activity and selectivity can be tuned by modifying the substituents on the bipyridine ligand. nih.govau.dk For instance, the introduction of electron-donating groups can enhance catalytic activity. nih.gov
While there is a wealth of data on various substituted bipyridine ligands in CO2 reduction, there is no specific research available on the application of this compound metal complexes for this purpose.
Similarly, the field of nitrogen functionalization, which involves the conversion of dinitrogen (N2) or other nitrogen-containing compounds into more valuable substances, has seen the application of various transition metal complexes. However, a review of the literature reveals no studies that have employed metal complexes of this compound for nitrogen functionalization reactions.
Hydrogen Evolution Reactions
The production of hydrogen (H2) from water through electrochemical or photochemical processes is a key technology for a sustainable energy future. Molecular catalysts based on transition metal complexes with polypyridyl ligands, including bipyridine, have been developed for the hydrogen evolution reaction (HER). rsc.org These catalysts aim to provide efficient and cost-effective alternatives to precious metal catalysts like platinum. rsc.org The mechanism of these molecular catalysts often involves the formation of a metal-hydride intermediate. mdpi.com
Research in this area has explored various bipyridine-based ligand frameworks. rsc.org However, there are no specific reports on the use of metal complexes of this compound as catalysts for hydrogen evolution reactions. The influence of the specific substitution pattern of this ligand on the stability and reactivity of potential catalytic intermediates for H2 production has not been investigated.
Applications in Advanced Materials Science and Supramolecular Chemistry
Development of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. nih.gov Bipyridine-based ligands are fundamental building blocks in the synthesis of these materials due to their excellent chelating abilities with a wide array of metal ions. mdpi.comwikipedia.orgmdpi.com
While specific studies detailing the use of 2',5-Dichloro-2,3'-bipyridine in the synthesis of coordination polymers and MOFs are not extensively documented in publicly available research, the principles of crystal engineering suggest its high potential. The nitrogen atoms of the pyridine (B92270) rings can coordinate to metal centers, while the chloro substituents can influence the resulting network's topology and properties through secondary interactions.
For instance, related dichlorinated bipyridine ligands have been incorporated into MOFs. A homochiral 3D MOF, {[Cd3(L)3Cl6]·4DMF·6MeOH·3H2O}, was synthesized using (R)-6,6'-dichloro-2,2'-dihydroxyl-1,1'-binaphthyl-bipyridine as the ligand, demonstrating catalytic activity. nih.gov Similarly, various metal-organic frameworks have been constructed using 2,2'-bipyridyl derivatives and metal ions like Mn(II), forming 1D, 2D, or 3D structures. epa.govguidechem.com The dimensionality and structure of these coordination polymers can be influenced by the steric hindrance of the chelating N-donor ligand. guidechem.com
The synthesis of coordination polymers often involves solvothermal methods. For example, zinc dichloride has been reacted with 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene to form novel coordination polymers with 3D metal-organic frameworks. cymitquimica.com A similar approach could foreseeably be used with this compound to generate new functional materials.
| Compound/Ligand | Metal Ion | Resulting Structure | Key Finding | Reference |
| (R)-6,6'-dichloro-2,2'-dihydroxyl-1,1'-binaphthyl-bipyridine | Cd(II) | 3D Homochiral MOF | Catalytic efficiency in diethylzinc (B1219324) addition. | nih.gov |
| 2,2'-bipyridyl derivatives | Mn(II) | 1D, 2D, and 3D MOFs | Ligand bulkiness influences framework dimensionality. | epa.govguidechem.com |
| 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene | Zn(II) | 3D MOF | Formation of helical and square-wave chains. | cymitquimica.com |
| 2,2′-bipyridine | Mn(II) | 1D Coordination Polymer | Forms infinite zigzag chains with chloranilate ligands. | nih.gov |
Optoelectronic Materials
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Bipyridine-containing metal complexes, particularly those of ruthenium(II) and iridium(III), are renowned for their luminescent properties and are cornerstone materials in the development of organic light-emitting diodes (OLEDs). mdpi.comwikipedia.orggoogle.com These complexes often exhibit strong metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their light-emitting capabilities. semanticscholar.org
There is limited specific research on the luminescent properties of complexes formed with this compound. However, the inclusion of halogen atoms on the bipyridine ligand is a known strategy to tune the photophysical properties of the resulting metal complexes. For example, fluorinated bipyridine-chelated iridium complexes have been synthesized and studied for their emission characteristics. biosynth.com The electron-withdrawing nature of chlorine atoms in this compound would be expected to influence the energy levels of the molecular orbitals, potentially leading to shifts in emission wavelengths and affecting the quantum yields.
The general structure of an OLED involves organic layers sandwiched between electrodes, where the emissive layer contains a luminescent dopant in a host material. preprints.org Ruthenium-based bipyridine complexes have been successfully used as emitters in OLEDs, demonstrating bright red emission. While research into this compound for OLEDs is not prominent, related bromo-bipyridine derivatives are considered useful materials in this field. researchgate.net
| Complex Type | Application | Key Property | Reference |
| Ruthenium(II) and Iridium(III) bipyridine complexes | OLEDs | Intense luminescence from MLCT states. | mdpi.comgoogle.comsemanticscholar.org |
| Platinum(II) bipyridine complexes | Luminescent Materials | Emission from MMLCT excited states in the solid state. | taylorandfrancis.com |
| Tris(2,2′-bipyridine) ruthenium(II) dichloride | OLED Emitter | Bright red electroluminescence. | |
| Fluorinated bipyridine-iridium complexes | OLED Emitter | Tunable green emission. | biosynth.com |
Photosensitizers for Solar Energy Conversion
Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, and ruthenium-polypyridyl complexes are among the most efficient photosensitizers used in these devices. semanticscholar.org These sensitizers absorb light and inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2). bldpharm.com
Materials for Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organometallic complexes featuring bipyridine ligands have been shown to possess significant second-order NLO properties.
While there is no specific data on the NLO properties of this compound, research on similar structures is insightful. For example, the complexation of π-donor substituted vinyl bipyridines with metals like rhenium, zinc, and mercury leads to a substantial enhancement of the molecular hyperpolarizability. The introduction of a metal center can induce new charge transfer transitions at lower energies, which enhances the NLO response. Iridium(III) complexes with extended π-systems on the bipyridine ligand display large second-order NLO responses that can be modulated. Given these findings, it is plausible that complexes of this compound could also exhibit interesting NLO properties, with the chloro groups providing a means to tune the electronic characteristics of the material.
Redox-Active Materials for Energy Storage Applications
Redox-active materials are essential components of energy storage systems like batteries. There is growing interest in using organic and organometallic materials, including redox-active polymers, for such applications due to their tunable properties and potential for sustainability. Bipyridine units can be incorporated into polymer backbones to create redox-active materials.
Specific research on this compound in energy storage is not widely reported. However, related bipyridine-based materials have shown promise. For instance, a bipyridine-ester dual-modified TEMPO derivative has been successfully synthesized and used as a catholyte in aqueous organic redox flow batteries, demonstrating excellent performance and cycling stability. The bipyridine moiety in this system was shown to elevate the redox potential. Furthermore, the electrochemical behavior of ruthenium(III) bipyridine complexes has been studied, revealing reversible metal-based redox couples. These examples highlight the potential of incorporating ligands like this compound into redox-active materials for energy storage, where the chloro substituents could further modulate the redox potentials.
Supramolecular Self-Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Bipyridines are versatile building blocks in this field, capable of forming a variety of self-assembled structures through coordination with metal ions and other intermolecular forces like hydrogen bonding and π-π stacking. mdpi.com
Investigation of Non-Covalent Interactions and Directed Self-Assembly
No studies detailing the investigation of non-covalent interactions (such as halogen bonding, π-π stacking, or hydrogen bonding) involving this compound, or its use in directed self-assembly to form specific supramolecular structures, could be found in the surveyed literature.
Design of Interlocked Molecular Architectures (e.g., Catenanes, Rotaxanes)
There is no available research demonstrating the use of this compound as a ligand or building block in the template-directed synthesis of interlocked molecules like catenanes or rotaxanes. While bipyridines are common in this field, the specific substitution pattern of the requested compound appears to be un- or under-explored for these applications. rsc.orgrsc.orgnih.gov
Compound Names Mentioned
As no specific research on this compound in the requested contexts was found, a data table of compounds is not applicable.
Environmental Stability and Degradation Pathways of 2 ,5 Dichloro 2,3 Bipyridine
Photodegradation Mechanisms under Environmental Conditions
Direct and indirect photolysis are anticipated to be significant degradation pathways for 2',5-dichloro-2,3'-bipyridine in the environment. The absorption of ultraviolet (UV) radiation from sunlight can lead to the breakdown of the molecule. For many chlorinated aromatic compounds, photodegradation rates are influenced by the number and position of chlorine atoms. nih.gov
Studies on other chlorinated persistent organic pollutants (Cl-POPs) have shown that photodegradation rates can increase with the number of chlorine substituents. nih.gov In aqueous systems, the presence of suspended particulate matter can influence photolysis, with hydrophobic compounds like chlorinated pyridines readily adsorbing to these particles, which can affect their degradation kinetics. nih.gov The presence of photosensitizers in natural waters, such as dissolved organic matter (DOM), can also accelerate photodegradation through the generation of reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov For instance, the photodegradation of some pharmaceuticals is significantly enhanced in the presence of DOM. nih.gov
While no specific studies on this compound were found, research on the photocatalytic degradation of other bipyridine complexes, such as bis(bipyridine)dichlororuthenium(III/II), indicates that these types of compounds can undergo decomposition under irradiation, a process that can be catalyzed by various substances. researchgate.net
Illustrative Photodegradation Data for Related Compounds
| Compound | Conditions | Key Findings | Reference |
| Monochlorinated Naphthalenes | UV-C irradiation | Followed pseudo-first-order kinetics. Acidic conditions promoted the photodegradation of 1-chloronaphthalene. | nih.gov |
| Chlorinated POPs in river water | Simulated sunlight | Photodegradation rates of polychlorinated biphenyls (PCBs) increased with the number of Cl atoms. | nih.gov |
| Diclofenac (a chlorinated pharmaceutical) | Photochemical reactor | Underwent direct photodegradation due to strong light absorption. | nih.gov |
Chemical and Biochemical Degradation Studies
Chemical and biochemical degradation processes are crucial in determining the persistence of organic compounds in soil and water.
Chemical Degradation: Hydrolysis is a potential chemical degradation pathway. However, for many chlorinated aromatic compounds, hydrolysis is often a slow process under typical environmental pH and temperature conditions. The stability of the carbon-chlorine bond in the aromatic rings of this compound likely contributes to its resistance to hydrolysis.
Biochemical Degradation: Biodegradation by microorganisms is a primary mechanism for the removal of many organic pollutants from the environment. europa.eu However, the presence of chlorine atoms on the pyridine (B92270) rings can render the molecule more resistant to microbial attack compared to the parent bipyridine structure. The positions of the chlorine atoms can significantly influence the susceptibility of the compound to enzymatic degradation.
Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the biodegradability of chemicals when experimental data is lacking. europa.eu These models correlate molecular structure with biodegradability and can offer insights into the potential persistence of a compound. For chlorinated pyridines, factors such as the degree of chlorination and the position of the chlorine atoms are critical inputs for these predictive models. nih.gov
While no specific biochemical degradation studies for this compound were identified, research on other chlorinated pyridines suggests that they can be persistent in the environment.
Illustrative Degradation Data for Related Compound Categories
Implications for Persistence in Environmental Compartments
The likely resistance of this compound to both photodegradation and biodegradation suggests that it may be a persistent organic pollutant. Its low water solubility and potential for strong adsorption to soil and sediment particles would further limit its mobility and bioavailability, contributing to its persistence in these environmental compartments. nih.gov
The environmental fate of persistent chemicals is often studied using models that consider their partitioning between air, water, soil, and biota. researchgate.net For hydrophobic compounds like chlorinated bipyridines, there is a tendency to accumulate in the organic matter of soil and sediment, and in the fatty tissues of living organisms, a process known as bioaccumulation. The persistence and potential for bioaccumulation of such compounds raise concerns about their long-term environmental impact.
Given the lack of specific data for this compound, its environmental risk cannot be fully assessed. Further research, including laboratory studies on its degradation under various environmental conditions and the development of specific QSAR models, is needed to understand its environmental fate and persistence. rsc.org
Conclusions and Future Research Directions
Synthesis and Characterization Advancements for Dichlorobipyridines
The synthesis of bipyridine derivatives, including dichlorinated analogues, has seen significant progress through various metal-catalyzed cross-coupling reactions. mdpi.compreprints.org Methods like Suzuki, Stille, and Negishi couplings have been instrumental in constructing the bipyridine framework. mdpi.comresearchgate.net For instance, palladium-catalyzed Suzuki coupling reactions between different pyridine-boronic acids and halogenated pyridines are widely used to produce a variety of bipyridine compounds. mdpi.com The choice of catalyst, ligands, and reaction conditions plays a crucial role in the yield and selectivity of these reactions. mdpi.compreprints.org
Recent advancements include the development of more efficient and robust catalytic systems. For example, dinuclear palladium pincer complexes have been shown to be effective for bipyridine synthesis through a combination of decarboxylation and C-H activation. mdpi.com Additionally, the use of N-oxides of pyridines in palladium-catalyzed C-H cross-coupling reactions has provided a versatile route to non-symmetrical bipyridine derivatives. lboro.ac.uk
Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the structural arrangement of protons and carbons. Infrared (IR) spectroscopy helps in identifying characteristic vibrational modes of the bipyridine core and its substituents. nih.gov For metal complexes incorporating dichlorobipyridine ligands, X-ray crystallography provides definitive information about the coordination geometry and solid-state packing. nih.gov
Table 1: Common Spectroscopic Data for Bipyridine Derivatives
| Technique | Information Provided | Reference |
| ¹H NMR | Chemical shift and coupling constants of protons, revealing substitution patterns. | tubitak.gov.tr |
| ¹³C NMR | Chemical shifts of carbon atoms, confirming the carbon skeleton. | tubitak.gov.tr |
| FT-IR | Vibrational frequencies of functional groups, such as C=N and C-Cl bonds. | nih.gov |
| UV-Vis | Electronic transitions within the molecule, useful for studying metal complexes. | nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming molecular formula. | tubitak.gov.tr |
Potential for Novel Catalytic Systems Utilizing 2',5-Dichloro-2,3'-bipyridine
The bipyridine scaffold is a cornerstone in coordination chemistry, widely employed as a ligand for transition metal catalysts. taylorandfrancis.com The electronic and steric properties of the bipyridine can be fine-tuned by introducing substituents, and the chlorine atoms in this compound offer a unique handle for such modifications. These chlorine atoms can influence the electron density at the nitrogen atoms, thereby affecting the coordination properties and the catalytic activity of the resulting metal complex.
For example, dichlorobipyridine ligands have been used in copper-based catalytic systems for polymerization reactions. nih.gov In these systems, the bipyridine ligand, in conjunction with a co-catalyst like methylaluminoxane (B55162) (MAO), can influence the stereospecificity of the polymerization of dienes. nih.gov The electronic effects of the chloro-substituents in this compound could lead to novel catalytic activities or selectivities in reactions such as cross-coupling, hydrogenation, and oxidation. lookchem.com The development of catalysts for greener chemical production is an area of intense research, and novel ligands like this compound could play a role in creating more efficient and sustainable catalytic processes. sciencedaily.comnih.gov
Strategic Design of Advanced Materials for Emerging Technologies
The rigid and planar structure of the bipyridine unit makes it an excellent building block for advanced materials. taylorandfrancis.com The introduction of chloro-substituents, as in this compound, provides sites for further functionalization, allowing for the strategic design of materials with specific properties. These materials can find applications in electronics, photonics, and sensing. liverpool.ac.uk
One area of significant interest is the development of Metal-Organic Frameworks (MOFs). sigmaaldrich.com Bipyridine-based linkers are commonly used in the synthesis of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. sigmaaldrich.comnih.gov The specific substitution pattern of this compound could lead to MOFs with unique pore environments and functionalities.
Furthermore, bipyridine derivatives are utilized in the creation of light-emitting materials, such as those used in organic light-emitting diodes (OLEDs). taylorandfrancis.com The electronic properties of the bipyridine ligand can be tuned to achieve desired emission colors and efficiencies. acs.org The presence of chlorine atoms in this compound could be exploited to modulate the photophysical properties of metal complexes, potentially leading to new phosphorescent emitters.
Opportunities for Interdisciplinary Research and Applications
The versatility of this compound opens up numerous avenues for interdisciplinary research. In the field of medicinal chemistry, platinum complexes containing substituted bipyridine ligands have been investigated for their potential as anti-cancer agents. nih.gov The specific substitution pattern of this compound could influence the biological activity and toxicity of such complexes.
The interaction of this compound and its metal complexes with biological macromolecules is another area ripe for exploration. Understanding these interactions is crucial for the development of new therapeutic and diagnostic agents. nih.gov Moreover, the unique electronic properties of this compound could be harnessed in the development of novel sensors for the detection of specific analytes.
The convergence of catalysis, materials science, and biology, with this compound as a central molecular component, holds the promise of significant scientific and technological advancements. Future research will likely focus on the synthesis of new derivatives, the exploration of their coordination chemistry with a wider range of metals, and the evaluation of their performance in various applications.
Q & A
Q. What are the primary synthetic routes for preparing 2',5-dichloro-2,3'-bipyridine, and how do solvent choices influence product distribution?
The synthesis of dichlorinated bipyridines typically involves halogenation of precursor dienes or pyridines. For example, chlorination of 2,5-dimethyl-2,4-hexadiene in solvents like carbon tetrachloride or chloroform yields dichloro derivatives via 1,2- or 1,4-addition pathways. Solvent polarity and steric effects can shift product ratios; non-polar solvents favor 1,4-addition (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene), while polar solvents may stabilize 1,2-addition products. NMR and IR spectroscopy are critical for distinguishing isomers .
Q. How can nuclear magnetic resonance (NMR) spectroscopy differentiate between structural isomers of dichlorinated bipyridines?
NMR spectroscopy identifies isomers by analyzing chemical shifts and coupling patterns. For example, trans-2,5-dichloro-2,5-dimethyl-3-hexene exhibits distinct proton splitting due to allylic coupling, while 4,5-dichloro-2,5-dimethyl-2-hexene shows resonance patterns indicative of conjugated double bonds. NMR further distinguishes chlorine substitution positions via carbon-environment shifts .
Q. What coordination chemistry applications exist for this compound in metal complexes?
Bipyridine derivatives are widely used as bidentate ligands in coordination chemistry. The chlorine substituents in this compound can modulate electronic properties (e.g., electron-withdrawing effects) and steric bulk, influencing metal-ligand bond strength and redox behavior. Such complexes are characterized using X-ray crystallography, UV-vis spectroscopy, and cyclic voltammetry .
Advanced Research Questions
Q. How do kinetic vs. thermodynamic control affect the regioselectivity of chlorine addition to dienes in bipyridine synthesis?
Kinetic control favors 1,2-addition due to lower steric hindrance in the transition state, as observed in the chlorination of 2,5-dimethyl-2,4-hexadiene. Thermodynamic control under prolonged reaction times may lead to allylic rearrangements, shifting product ratios. Time-resolved kinetic studies and computational modeling (e.g., DFT) can quantify activation barriers and transition-state geometries .
Q. What role do density functional theory (DFT) calculations play in elucidating the electronic structure of dichlorinated bipyridine-metal complexes?
DFT studies provide insights into frontier molecular orbitals, charge distribution, and metal-ligand bonding. For example, in [Zn(2,2'-bipyridine)Cl] complexes, DFT predicts ligand-to-metal charge transfer transitions, validated by UV-vis and EPR spectroscopy. These calculations also rationalize redox potentials and spin states in transition-metal systems .
Q. How can thermal decomposition of this compound complexes yield nanoscale metal oxides?
Thermolysis of iron(II) complexes containing bipyridine ligands (e.g., [Fe(2,2'-bipyridine)]) produces FeO nanoparticles at ~475°C. Thermogravimetric analysis (TGA) and X-ray diffraction (XRD) monitor phase transitions, while transmission electron microscopy (TEM) confirms nanoparticle morphology. Solvent choice and heating rate critically influence particle size .
Q. What advanced crystallization techniques improve single-crystal yields of dichlorinated bipyridine complexes for X-ray studies?
Nano-crystallization methods, such as anion-exchange-induced crystallization, enhance crystal growth for water-soluble complexes. For example, [Co(2,2'-bipyridine)] crystals are grown via controlled counterion exchange in microfluidic channels, enabling high-resolution structural analysis .
Q. How do steric and electronic effects of chlorine substituents influence catalytic activity in bipyridine-based coordination complexes?
Chlorine atoms increase ligand rigidity and electron-withdrawing capacity, altering metal center reactivity. In ethylene oligomerization catalyzed by nickel-bipyridine complexes, chlorine substituents reduce electron density at the metal, favoring shorter oligomers. Kinetic studies and XAS (X-ray absorption spectroscopy) correlate ligand structure with catalytic turnover .
Methodological Notes
- Synthesis Optimization : Use low-temperature crystallization to isolate pure isomers from reaction mixtures .
- Spectroscopic Validation : Combine IR, NMR, and NMR to resolve structural ambiguities .
- Computational Tools : Employ Gaussian or ORCA packages for DFT calculations, benchmarking against experimental UV-vis and EPR data .
- Thermal Analysis : Pair TGA with mass spectrometry (TGA-MS) to identify decomposition intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
